2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate
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Overview
Description
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound that features a fluorinated aromatic amine and a phenylbutanoate ester. This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with an ester functional group, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves the reaction of 3-fluoroaniline with 2-oxoethyl 2-phenylbutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes may be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorinated aromatic ring makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the aromatic ring can enhance binding affinity and specificity, while the ester functional group may facilitate the compound’s entry into cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorophenyl)amino)-2-oxoethyl 2-phenylbutanoate
- 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate
- 2-((3-Methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
Uniqueness
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, binding affinity, and metabolic resistance compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-16(13-7-4-3-5-8-13)18(22)23-12-17(21)20-15-10-6-9-14(19)11-15/h3-11,16H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMCYPXWLNIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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